Leupeptin HCl
Description
Significance of Protease Inhibitors in Biological Investigations
Proteases, also known as peptidases, are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. byjus.com These enzymes are fundamental to virtually every aspect of cellular function and are found in all living organisms, including bacteria, plants, and animals. byjus.comnih.gov Their roles extend far beyond simple protein catabolism; they are crucial regulators of a vast array of biological processes. nih.govresearchgate.net
In biomedical research, the study of cellular processes often requires the preservation of proteins in their intact and functional state. When cells are lysed for experimental analysis, proteases are released from cellular compartments, such as lysosomes. wikipedia.org This can lead to the uncontrolled degradation of the proteins being studied, compromising the integrity and interpretation of the experimental results. wikipedia.org
Protease inhibitors are molecules that bind to proteases and inhibit their activity. nih.gov They are indispensable tools in the laboratory, used to prevent unwanted protein degradation during procedures like protein isolation, cell extract preparation, and immunoprecipitation. sigmaaldrich.comcephamls.com By blocking the action of proteases, these inhibitors ensure that the protein composition of a sample remains stable, allowing for accurate analysis of protein levels, structures, and functions. ontosight.ai
The significance of protease inhibitors also extends to their role in elucidating the function of specific proteases in both normal physiology and disease. researchgate.net Dysregulated protease activity is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, inflammation, and viral infections. researchgate.netnih.govdovepress.com Specific inhibitors can be used to probe the roles of individual proteases in these processes, helping to identify potential therapeutic targets. nih.govacs.orgwikipedia.org For instance, the development of protease inhibitors as antiviral drugs, such as those targeting HIV protease, has been a major therapeutic advancement. acs.orgwikipedia.org
Protease inhibitors are classified based on the type of protease they target, such as serine, cysteine, aspartate, and metalloproteases. sigmaaldrich.com This specificity allows researchers to selectively inhibit certain classes of proteases, providing finer control in their experimental systems. sigmaaldrich.com
Overview of Leupeptin (B1674832) HCl as a Natural Product and Research Reagent
Leupeptin is a naturally occurring protease inhibitor produced by various species of microorganisms, most notably Actinomycetes. wikipedia.orgebi.ac.uk It is a small peptide, specifically a tripeptide composed of N-acetyl-L-leucyl-L-leucyl-L-argininal. wikipedia.orgebi.ac.uk The presence of an aldehyde group at the C-terminus is a key structural feature essential for its inhibitory activity. nih.gov This terminal aldehyde group interacts with the active site of target proteases. sigmaaldrich.comnih.gov
As a research reagent, Leupeptin is widely used for its ability to inhibit a broad spectrum of proteases, particularly serine and cysteine proteases. wikipedia.orgebi.ac.uk It is effective against enzymes such as trypsin, plasmin, papain, kallikrein, and various cathepsins. sigmaaldrich.comroche.commpbio.com However, it does not significantly inhibit certain other proteases like pepsin, thrombin, or α-chymotrypsin. sigmaaldrich.comebi.ac.uk This selectivity makes it a valuable tool for specific research applications.
The mechanism of action for Leupeptin is that of a competitive, reversible inhibitor. cephamls.comebi.ac.uk Its C-terminal aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue located in the active site of serine proteases. sigmaaldrich.comnih.gov This binding blocks the catalytic activity of the enzyme, preventing it from cleaving its protein substrates. ontosight.ai
In laboratory settings, Leupeptin is commonly included in lysis buffers and "protease inhibitor cocktails" to protect proteins from degradation upon cell disruption. wikipedia.orgcephamls.com It is commercially available, often as a hydrochloride (HCl) or hemisulfate salt, which enhances its solubility and stability. roche.comfishersci.chvbiognostics.com The hydrochloride form is frequently used in biological experiments. fishersci.chmedchemexpress.com
Chemical and Physical Properties of Leupeptin
| Property | Value |
| IUPAC Name | N-Acetyl-leucyl-N-{[5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}-leucinamide wikipedia.org |
| Molecular Formula | C₂₀H₃₈N₆O₄ wikipedia.orgebi.ac.uk |
| Molar Mass | 426.56 g/mol wikipedia.org |
| Appearance | White powder roche.comagscientific.com |
| Solubility | Soluble in water, ethanol, and acetic acid wikipedia.orgebi.ac.uk |
Target Proteases of Leupeptin
| Class | Inhibited Proteases | Not Inhibited |
| Serine Proteases | Trypsin, Plasmin, Kallikrein, Proteinase K sigmaaldrich.comebi.ac.ukroche.com | α-Chymotrypsin, Thrombin sigmaaldrich.comebi.ac.uk |
| Cysteine (Thiol) Proteases | Papain, Cathepsin B, Cathepsin H, Cathepsin L, Calpain sigmaaldrich.comcephamls.comebi.ac.uk | |
| Aspartate Proteases | Pepsin, Cathepsin A, Cathepsin D sigmaaldrich.comroche.com |
Research findings have demonstrated Leupeptin's utility in a variety of contexts. For example, it has been used to study the role of calpains—a family of calcium-activated proteases—in processes like cell death and hearing loss. ebi.ac.uk It has also been instrumental in research on tumorigenesis and inflammation. agscientific.comagscientific.com More recently, Leupeptin was identified as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, highlighting its potential in antiviral research. ebi.ac.ukasm.org
Properties
CAS No. |
39740-82-4 |
|---|---|
Molecular Formula |
C20H39ClN6O4 |
Molecular Weight |
463.02 |
IUPAC Name |
(S)-2-acetamido-N-((S)-1-(((R)-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16+,17+;/m1./s1 |
InChI Key |
OQQYPQNFLLAILR-LPZNKSAJSA-N |
SMILES |
CC(C[C@H](NC([C@@H](NC(C)=O)CC(C)C)=O)C(N[C@H](CCCNC(N)=N)C=O)=O)C.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leupeptin HCl; Leupeptin hydrochloride; Leupeptin Ac-LL; N-Acetyl-L-leucyl-L-leucyl-L-argininal; NK-381; NK 381; NK381; |
Origin of Product |
United States |
Molecular Mechanisms of Leupeptin Hcl Protease Inhibition
Spectrum of Protease Inhibition by Leupeptin (B1674832) HCl
Leupeptin HCl exhibits a broad but selective inhibitory profile, primarily targeting cysteine and serine proteases. sigmaaldrich.comcephamls.com Its effectiveness varies significantly across different enzymes, highlighting the nuanced nature of its interactions within the active sites of these proteases.
Leupeptin is a well-established inhibitor of several cysteine proteases, including papain, cathepsin B, cathepsin H, and cathepsin L. sigmaaldrich.comcephamls.comulab360.com The primary mechanism of inhibition involves the formation of a covalent adduct between the inhibitor and the catalytic cysteine residue of the protease. sigmaaldrich.com Specifically, the aldehyde group of leupeptin reacts with the thiol group (–SH) of the active site cysteine to form a hemithioacetal. researchgate.net This covalent modification of the catalytic residue effectively blocks the enzyme's ability to bind and hydrolyze its natural substrates. patsnap.com The interaction is generally reversible, meaning the enzyme can regain activity if the inhibitor is removed. ebi.ac.ukbibliotekanauki.pl
Leupeptin also effectively inhibits a range of serine proteases, such as trypsin, plasmin, and kallikrein. ebi.ac.ukcephamls.comsigmaaldrich.com The inhibitory mechanism is analogous to that seen with cysteine proteases, but in this case, a covalent hemiacetal is formed between the aldehyde group of leupeptin and the hydroxyl group (–OH) of the active site serine residue. nih.govsigmaaldrich.com This strong interaction is responsible for the potent inhibitory effect on these enzymes. sigmaaldrich.com While it inhibits many trypsin-like serine proteases, it shows little to no activity against others like α-chymotrypsin and thrombin. ebi.ac.ukcephamls.comulab360.com
The inhibitory potency of this compound varies considerably among different proteases, which can be quantified by the inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). For instance, Leupeptin exhibits very tight binding to trypsin (Kᵢ = 3.5 nM) and plasmin (Kᵢ = 3.4 nM), indicating strong inhibition. ebi.ac.ukwikipedia.org Its inhibition of the cysteine protease cathepsin B is also potent, with a Kᵢ value of 4.1 nM. ebi.ac.ukwikipedia.org In contrast, its activity against other proteases can be significantly weaker. sigmaaldrich.com This differential inhibition is attributed to the specific amino acid sequence of Leupeptin (Acetyl-Leu-Leu-Arg-al), which mimics the preferred substrate sequences of certain proteases, and the precise geometry of the enzyme's active site. diva-portal.orgnih.gov
Table 1: Inhibition Constants (Kᵢ) of Leupeptin for Various Proteases
| Enzyme | Protease Class | Kᵢ (nM) |
|---|---|---|
| Trypsin | Serine Protease | 3.5 ebi.ac.ukwikipedia.org |
| Plasmin | Serine Protease | 3.4 ebi.ac.ukwikipedia.org |
| Cathepsin B | Cysteine Protease | 4.1 ebi.ac.ukwikipedia.org |
This table presents a selection of inhibition constants to illustrate the differential potency of Leupeptin.
Table 2: 50% Inhibition Concentrations (IC₅₀) of Leupeptin
| Enzyme | IC₅₀ (µg/mL) |
|---|---|
| Trypsin | 2 sigmaaldrich.com |
| Plasmin | 0.44 sigmaaldrich.com |
| Kallikrein | 1.1 sigmaaldrich.com |
| Papain | 0.5 sigmaaldrich.com |
| Cathepsin B | 0.5 sigmaaldrich.com |
This table shows the concentration of Leupeptin required to inhibit 50% of the activity of various enzymes.
Reversible and Competitive Binding Kinetics of this compound
The inhibition of proteases by this compound is characterized by reversible and competitive binding kinetics. sigmaaldrich.comcephamls.com It is considered a competitive, transition-state inhibitor. ebi.ac.ukwikipedia.org This means that Leupeptin competes with the natural substrate for binding to the active site of the enzyme. diva-portal.org The inhibition can be overcome by increasing the concentration of the substrate. ebi.ac.ukwikipedia.org
Structural Basis of this compound-Enzyme Interactions
The specific and potent inhibitory activity of this compound is rooted in its three-dimensional structure and its ability to fit snugly into the active site of target proteases. The tripeptide backbone of Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) plays a crucial role in its specificity. diva-portal.orgnih.gov This sequence allows the inhibitor to form multiple hydrogen bonds and hydrophobic interactions with the enzyme, mimicking the binding of a natural substrate. nih.gov
The cornerstone of Leupeptin's inhibitory mechanism is its C-terminal argininal (B8454810) residue, which possesses a reactive aldehyde group. diva-portal.orgnih.gov This aldehyde group is the "warhead" that covalently modifies the active site of the protease.
In cysteine proteases, the aldehyde carbon is subject to nucleophilic attack by the thiolate anion of the catalytic cysteine residue, resulting in the formation of a stable, yet reversible, hemithioacetal adduct. researchgate.net Similarly, in serine proteases, the hydroxyl group of the catalytic serine attacks the aldehyde carbon to form a covalent hemiacetal. nih.govsigmaaldrich.com This formation of a covalent bond between the inhibitor and the enzyme effectively freezes the catalytic machinery, preventing the enzyme from proceeding with its normal hydrolytic function. The stereochemistry of this interaction is critical; for instance, the D-arginal form of leupeptin is inactive, demonstrating the precise structural requirements for effective inhibition. ulab360.comnih.gov The formation of this covalent adduct is the key to the strong inhibitory effect observed with Leupeptin. sigmaaldrich.com
Contribution of Peptidyl Sequence Specificity
The inhibitory specificity of this compound is profoundly dictated by its peptidyl sequence, N-acetyl-L-leucyl-L-leucyl-L-argininal (Ac-Leu-Leu-Arg-al). This sequence allows the inhibitor to be recognized and bound by specific classes of serine and cysteine proteases. The interaction follows the standard nomenclature for protease-inhibitor binding, where the amino acid residues of the inhibitor are denoted as P1, P2, P3, etc., starting from the C-terminal aldehyde, and they fit into corresponding subsites on the protease, labeled S1, S2, S3, etc. nih.govpurdue.edu. For Leupeptin, the P1 residue is Argininal, the P2 residue is Leucine, and the P3 residue is Leucine.
The Primary Role of the P1 Arginine Residue
The C-terminal P1 Arginine residue is the principal determinant of Leupeptin's specificity, targeting it primarily towards trypsin-like proteases. wikipedia.orgebi.ac.uk These enzymes are characterized by a deep S1 binding pocket that contains a negatively charged amino acid residue, typically aspartic acid (Asp), at its base. wikipedia.orgnih.gov This structural feature creates a strong electrostatic interaction, or salt bridge, with the positively charged guanidinium (B1211019) group of Leupeptin's P1 Arginine. researchgate.net
This favorable interaction is responsible for the potent inhibition of proteases such as trypsin and plasmin. ebi.ac.uk Conversely, proteases that lack this specific S1 pocket architecture are not effectively inhibited. A prime example is chymotrypsin (B1334515), which possesses a narrower, non-polar S1 pocket designed to accommodate large, hydrophobic residues like phenylalanine or tyrosine. wikipedia.orgnih.gov This hydrophobic pocket cannot favorably accommodate the charged, bulky side chain of arginine, which explains why Leupeptin is not an effective inhibitor of chymotrypsin. ebi.ac.ukroche.com
The Contribution of P2 and P3 Leucine Residues
While the P1 Arginine dictates the primary class of target proteases, the P2 and P3 Leucine residues contribute to the binding affinity and broader specificity through hydrophobic interactions.
P2-Leucine: The isobutyl side chain of the P2 Leucine residue fits into the corresponding S2 subsite of the protease, which is typically a well-defined hydrophobic pocket. nih.gov Structural studies of Leupeptin complexed with various proteases, including falcipain-3 and the SARS-CoV-2 main protease (Mpro), confirm that the P2 Leucine fits snugly into the S2 pocket, contributing significantly to the stability of the enzyme-inhibitor complex. nih.govnih.gov In falcipain-family proteases, the S2 subsite is considered a key determiner of specificity, and its interaction with Leupeptin's P2-Leu is crucial for inhibition. nih.gov
P3-Leucine: The P3 Leucine interacts with the S3 subsite, which can be a shallower and less-defined pocket compared to S1 and S2. In some enzymes, such as the SARS-CoV-2 Mpro, the P3 Leucine side chain appears more exposed to the solvent, suggesting a less critical role in binding. nih.gov However, in other proteases, the P3 position is important for establishing a proper binding orientation. For instance, in complexes with trypsin, the backbone of Leupeptin is known to form at least four hydrogen bonds with the enzyme, positioning the entire peptide sequence for optimal interaction. diva-portal.orgnih.gov
Structural and Kinetic Evidence
High-resolution X-ray crystallography studies of Leupeptin bound to its target proteases provide definitive evidence for the role of its peptidyl sequence. The crystal structure of the Leupeptin-trypsin complex reveals the precise interactions: the covalent hemiacetal linkage between the argininal and the active site Serine-195, the salt bridge between the P1-Arginine and the S1 pocket's Aspartate-189, and the hydrophobic contacts made by the P2 and P3 residues. researchgate.netpnas.org Similar structural insights have been obtained from complexes with the cysteine proteases papain and falcipain-3, confirming a conserved mechanism of recognition based on the peptidyl sequence. nih.govnih.gov
Kinetic data further underscore this specificity. The stark difference in the inhibition constant (Kᵢ) for trypsin versus the lack of inhibition for chymotrypsin provides quantitative proof of the P1-Arginine's importance.
Data Tables
The following tables summarize the key interactions and inhibitory constants that arise from Leupeptin's specific peptide sequence.
Table 1: Leupeptin (P3-P2-P1) Interaction with Trypsin Subsites (S3-S2-S1)
| Inhibitor Residue | Protease Subsite | Key Interacting Residue (Trypsin) | Primary Interaction Type |
| P1-Argininal | S1 | Asp189 | Electrostatic (Salt Bridge) |
| P2-Leucine | S2 | (Hydrophobic Pocket) | Hydrophobic |
| P3-Leucine | S3 | (Hydrophobic Pocket) | Hydrophobic |
| Peptide Backbone | Active Site | Gly216, Ser214, etc. | Hydrogen Bonds |
This table illustrates the critical interactions based on structural studies of the trypsin-leupeptin complex. nih.govresearchgate.netdiva-portal.org
Table 2: Inhibitory Specificity of Leupeptin Against Various Proteases
| Target Protease | Protease Class | Kᵢ Value (nM) | Reference |
| Trypsin | Serine Protease | 3.5 | ebi.ac.uk |
| Plasmin | Serine Protease | 3.4 | ebi.ac.uk |
| Cathepsin B | Cysteine Protease | 4.1 | ebi.ac.uk |
| Papain | Cysteine Protease | Inhibited | carlroth.com |
| Calpain | Cysteine Protease | Inhibited | carlroth.com |
| α-Chymotrypsin | Serine Protease | Not Inhibited | ebi.ac.ukroche.com |
| Thrombin | Serine Protease | Not Inhibited | ebi.ac.uk |
This table provides a quantitative comparison of Leupeptin's inhibitory activity, highlighting its preference for trypsin-like and certain cysteine proteases over chymotrypsin-like enzymes.
Leupeptin Hcl As a Pivotal Tool in Cellular and Molecular Biology Research Methodologies
Applications in Protein Preservation and Extraction Protocols
Leupeptin (B1674832) HCl is an essential reagent in cellular and molecular biology, primarily utilized for its ability to inhibit a broad spectrum of proteases, thereby preserving protein integrity during experimental procedures. As a reversible competitive inhibitor of serine and cysteine proteases, it plays a critical role in preventing the degradation of target proteins upon their release from the cellular environment.
Integration in Cell Lysis Buffers for Protein Integrity Maintenance
The initial and most critical step in the study of intracellular proteins is cell lysis, which disrupts the cellular and organellar membranes to release the proteins into a soluble fraction known as the lysate. However, this process also liberates a host of endogenous proteases from compartments like lysosomes, which can rapidly degrade the proteins of interest. To counteract this, Leupeptin HCl is commonly included as a key component of cell lysis buffers. thermofisher.comaatbio.comgbiosciences.com Its presence is crucial for maintaining the structural and functional integrity of the extracted proteins. thermofisher.com
This compound is effective against a range of proteases, including trypsin-like serine proteases and cysteine proteases such as calpain and cathepsins. apexbt.com By binding to the active site of these enzymes, this compound prevents the cleavage of peptide bonds in the target proteins. This inhibitory action is vital for obtaining reliable and reproducible results in downstream applications. The concentration of this compound in lysis buffers is empirically determined but typically falls within a range that ensures potent inhibition of protease activity without interfering with subsequent assays. The inclusion of this compound, often as part of a broader protease inhibitor cocktail, has become a standard practice in protocols for protein extraction from various cell types, including mammalian, bacterial, and yeast cells. thermofisher.comgbiosciences.com
| Component of Lysis Buffer | Function |
| Detergents (e.g., Triton X-100, NP-40) | Solubilize membrane proteins and disrupt lipid bilayers. |
| Salts (e.g., NaCl, KCl) | Maintain ionic strength and protein stability. |
| Buffering Agents (e.g., Tris-HCl) | Maintain a stable pH to prevent protein denaturation. |
| Chelating Agents (e.g., EDTA, EGTA) | Inhibit metalloproteases by sequestering metal ions. |
| This compound | Inhibit serine and cysteine proteases to prevent protein degradation. |
Utility in Immunoprecipitation and Western Blotting Techniques
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. thermofisher.com The success of IP is highly dependent on the preservation of the target protein's native conformation and integrity, which allows for effective antibody recognition. This compound is a standard additive in the lysis and wash buffers used for immunoprecipitation to protect the target antigen from proteolytic degradation throughout the procedure. abcam.comnih.gov
Following immunoprecipitation, Western blotting is often employed to detect and quantify the isolated protein. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies. The presence of intact, full-length protein bands on a Western blot is indicative of successful protein preservation. The use of this compound during the initial protein extraction and immunoprecipitation steps is critical for preventing the appearance of smaller, degraded protein fragments that could complicate the interpretation of Western blot results. nih.gov By ensuring that the target protein remains intact, this compound contributes to the generation of clean and specific signals in Western blot analysis. nih.gov
| Technique | Role of this compound |
| Immunoprecipitation (IP) | Preserves the integrity of the target protein (antigen) in the cell lysate, ensuring efficient capture by the antibody. |
| Western Blotting | Prevents degradation of the target protein prior to and during IP, leading to the detection of intact protein bands and reducing background noise from degradation products. nih.gov |
Role in Chromatin Immunoprecipitation (ChIP) Procedures
Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interactions between proteins and DNA within the cell. wikipedia.org It allows researchers to determine the specific genomic regions that are associated with a particular protein, such as a transcription factor or a modified histone. The procedure involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate the protein of interest along with its bound DNA. wikipedia.orgwhatisepigenetics.com
The integrity of the chromatin-associated proteins is paramount for a successful ChIP experiment. Upon cell lysis, these proteins become susceptible to degradation by endogenous proteases, which can compromise the efficiency of the immunoprecipitation step. Therefore, the inclusion of protease inhibitors in the lysis and wash buffers is a critical step in ChIP protocols. nih.govresearchgate.net this compound, as a potent inhibitor of serine and cysteine proteases, is an important component of the protease inhibitor cocktails used in ChIP to protect the target proteins from degradation. nih.gov This ensures that the antibody can effectively recognize and bind to the intact protein, thereby enabling the accurate identification of its associated DNA sequences.
Application in Tandem Affinity Purification (TAP) Methodologies
Tandem Affinity Purification (TAP) is a highly effective method for purifying protein complexes under native conditions. researchgate.nettulane.edu The technique involves fusing a "TAP tag" to the protein of interest, which allows for a two-step purification process. nih.gov This results in a highly purified sample of the protein and its interaction partners. A key advantage of the TAP method is its ability to isolate protein complexes with high specificity and yield, even when they are present at low levels in the cell. researchgate.net
The preservation of the entire protein complex throughout the purification process is essential for the success of the TAP method. The lysis and wash buffers used in TAP protocols are carefully formulated to maintain the native interactions between the tagged protein and its binding partners. This includes the addition of a cocktail of protease inhibitors to prevent the degradation of any component of the complex. nih.gov this compound is a standard ingredient in these cocktails, where it serves to inhibit serine and cysteine proteases that could otherwise cleave subunits of the complex, leading to the loss of interaction partners and an incomplete picture of the complex's composition. researchgate.netnih.gov
Dissecting Lysosomal and Autophagic Degradation Pathways
This compound is a valuable tool for studying cellular degradation pathways, particularly those involving lysosomes and autophagy. Its ability to inhibit lysosomal proteases allows researchers to investigate the dynamics of these processes.
Inhibition of Lysosomal Proteolysis for Autophagic Flux Measurement
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome. Inside the autolysosome, the engulfed material is degraded by lysosomal hydrolases. The rate of this entire process is known as autophagic flux.
A common method for measuring autophagic flux is to monitor the turnover of autophagosome-associated proteins, such as microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. When the autophagosome fuses with the lysosome, LC3-II is degraded.
This compound is a membrane-permeable inhibitor of lysosomal thiol proteases, such as cathepsins B, H, and L. nih.gov By treating cells with this compound, the degradation of autolysosomal contents, including LC3-II, is blocked. nih.gov This leads to an accumulation of LC3-II, which can be quantified by Western blotting. The difference in the amount of LC3-II in the presence and absence of this compound provides a measure of the amount of LC3-II that would have been degraded, and thus represents the autophagic flux. nih.govresearchgate.netresearchgate.net This leupeptin-based assay is a widely used and reliable method for quantifying autophagic flux both in vitro and in vivo. nih.govresearchgate.net
| Compound | Mechanism of Action in Autophagy Studies |
| This compound | Inhibits lysosomal cysteine and serine proteases, blocking the degradation of autolysosomal contents and causing the accumulation of autophagic markers like LC3-II. nih.gov |
| Bafilomycin A1 | A specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), which prevents the acidification of lysosomes. This inhibits the activity of pH-dependent lysosomal hydrolases and also blocks the fusion of autophagosomes with lysosomes. |
| Chloroquine | A lysosomotropic agent that accumulates in lysosomes and raises their pH, thereby inhibiting the activity of acid-dependent hydrolases. |
Differentiation of Lysosomal Pathways from Ubiquitin-Proteasome System Activities
This compound is an indispensable tool for distinguishing between the two major intracellular protein degradation pathways: the lysosomal system and the ubiquitin-proteasome system (UPS). These systems have distinct mechanisms and substrate specificities. The UPS primarily degrades short-lived, regulatory proteins that are first tagged with ubiquitin, a small polypeptide, marking them for destruction by the 26S proteasome complex. In contrast, lysosomal proteolysis is responsible for the breakdown of long-lived proteins, aggregated proteins, and entire organelles through processes like autophagy.
Leupeptin, a reversible inhibitor of serine and cysteine proteases, effectively blocks the activity of lysosomal enzymes such as cathepsins. nih.govnih.gov By treating cells with Leupeptin, researchers can inhibit the degradation of proteins that traffic to the lysosome. If the degradation of a specific protein is blocked by Leupeptin, it indicates that its turnover is mediated by the lysosomal pathway. Conversely, if the protein's degradation is unaffected by Leupeptin but is inhibited by proteasome inhibitors like MG132, it points to the involvement of the UPS. researchgate.netnih.gov
This differential inhibition strategy has been widely applied in various research contexts. For instance, studies on the turnover of neuronal nicotinic acetylcholine receptor (nAChR) subunits used inhibitors for both pathways. The results showed that a proteasome inhibitor had a much greater effect on nAChR subunit levels than a lysosomal inhibitor, indicating a prominent role for the proteasome in their degradation. scbt.com This clear separation of effects allows for the precise dissection of the proteolytic pathways responsible for the turnover of specific cellular proteins.
| Pathway | Primary Function | Key Machinery | Effect of this compound | Effect of Proteasome Inhibitors (e.g., MG132) |
| Lysosomal Pathway | Degradation of long-lived proteins, organelles, extracellular material | Lysosomes, Cathepsins, Autophagosomes | Inhibition of proteolysis | No direct effect |
| Ubiquitin-Proteasome System | Degradation of short-lived, regulatory, and misfolded proteins | Ubiquitin, E1/E2/E3 ligases, 26S Proteasome | No direct effect | Inhibition of proteolysis |
Elucidating the Role of Lysosomes in Intracellular Protein Turnover Dynamics
This compound is crucial for investigating the dynamics of intracellular protein turnover within lysosomes. By inhibiting the final degradation step, Leupeptin causes the accumulation of proteins and autophagic vesicles within the lysosomal compartment. nih.govebi.ac.uk This accumulation can be quantified and provides a measure of the rate at which proteins are being delivered to the lysosome for degradation, a concept known as autophagic flux. nih.govsigmaaldrich.com
Investigating Microautophagy and Chaperone-Mediated Autophagy Mechanisms
Beyond general autophagy, this compound is a key reagent for studying the more selective forms of autophagy, namely microautophagy and chaperone-mediated autophagy (CMA).
Microautophagy involves the direct engulfment of cytosolic components by the lysosomal membrane. researchgate.netagscientific.com Leupeptin aids in these investigations by blocking the degradation of the engulfed cargo, allowing researchers to visualize and quantify the uptake process.
Chaperone-mediated autophagy (CMA) is a highly selective process where cytosolic proteins containing a specific KFERQ-like motif are recognized by the chaperone Hsc70 and delivered to the lysosome via the LAMP2A receptor. nih.govmdpi.com Leupeptin is used to inhibit the final degradation of these CMA substrates once they are translocated into the lysosome. This inhibition leads to the accumulation of the substrate proteins within the lysosomal lumen, which serves as direct evidence of their transport via the CMA pathway. nih.gov For example, this method was used to confirm that newly synthesized histones H3 and H4 are degraded via CMA as a quality control mechanism. nih.gov By preventing their breakdown, researchers could demonstrate their lysosomal localization in a LAMP2A-dependent manner.
Studying Calpain-Mediated Proteolysis in Cellular Contexts
Analysis of Calpain Activation and Subsequent Substrate Degradation
This compound serves as a valuable inhibitor for the study of calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. sigmaaldrich.com As a reversible, competitive inhibitor of calpain, Leupeptin allows researchers to probe the specific roles of this protease family in cellular processes. nih.gov When calpain activity is blocked by Leupeptin, its substrates are protected from degradation. This allows for their identification and the study of the physiological consequences of their cleavage.
For instance, the degradation of the cytoskeletal protein α-fodrin into a characteristic 150-kD fragment is a well-known marker of calpain activation. Studies have shown that the appearance of this fragment can be prevented by treating cells with Leupeptin, thus confirming it as a direct substrate of calpain. nih.gov Similarly, Leupeptin has been used to prevent the degradation of troponin T and troponin I by µ-calpain, aiding in the study of muscle protein breakdown. agscientific.com By preventing substrate cleavage, Leupeptin helps to delineate the specific proteolytic events mediated by calpains following their activation by calcium influx.
Examination of Calpain Involvement in Cellular Homeostasis and Stress Responses
By inhibiting calpain activity, this compound enables the investigation of the broader role of these proteases in maintaining cellular homeostasis and responding to stress. Calpains are implicated in a multitude of cellular functions, and their dysregulation is linked to various pathological conditions. wikipedia.org
Research using Leupeptin has been instrumental in understanding the role of calpains in the nervous system. Early studies showed that Leupeptin could prevent olfactory discrimination learning in rats, suggesting a role for thiol proteases like calpain in synaptic plasticity. wikipedia.org Furthermore, Leupeptin treatment has been shown to rescue motoneurons from cell death and improve muscle function following nerve injury, highlighting the involvement of calpains in neurodegeneration. asm.org In these studies, Leupeptin is used to establish a causal link between calpain activity and the observed physiological or pathological outcome. By inhibiting the protease, researchers can determine if the process is dependent on calpain-mediated cleavage events. This approach has helped to establish calpains as key players in processes ranging from cell migration and apoptosis to learning and memory. nih.govwikipedia.org
Investigations into Other Specific Proteolytic Systems
This compound's utility extends beyond lysosomal proteases and calpains due to its broad-spectrum inhibitory activity against many, but not all, serine and cysteine proteases. nih.gov This differential inhibition profile allows researchers to dissect complex proteolytic cascades.
Leupeptin is known to effectively inhibit proteases such as:
Trypsin roche.com
Plasmin roche.com
Conversely, it does not significantly inhibit other proteases, including:
α-Chymotrypsin roche.com
This selectivity is a powerful experimental feature. For example, in a study to identify the protease responsible for processing the Hendra virus fusion protein, various inhibitors were used. The lack of effect from Leupeptin and other agents helped rule out trypsin-like serine proteases, while inhibitors targeting other cysteine proteases were effective, ultimately pointing toward a role for cathepsins. Therefore, Leupeptin can be used both to implicate certain classes of proteases in a biological process and, by its lack of effect, to exclude them, thereby narrowing down the potential enzymatic players involved.
Research on Antigen Presentation Pathways and Protease Contributions
This compound, a reversible inhibitor of serine and cysteine proteases, serves as a critical tool for dissecting the intricate pathways of antigen processing and presentation. wikipedia.org By blocking the activity of specific proteases within antigen-presenting cells (APCs), researchers can elucidate the contribution of these enzymes to the generation and degradation of antigenic epitopes.
A significant area of investigation involves the differential processing of antigens. For instance, studies on the presentation of type II collagen (CII), an autoantigen relevant in arthritis, have demonstrated the selective effects of leupeptin. In an experimental model using hybrid B lymphoma antigen-presenting cells, exposure to leupeptin resulted in a dose-dependent increase in the presentation of CII to specific T cell hybridomas. nih.gov Conversely, the presentation of a different antigen, ovalbumin, was abrogated in the presence of the inhibitor. nih.gov This differential effect highlights the specific roles of leupeptin-sensitive proteases in the processing of distinct antigens.
The enhancing effect of leupeptin on CII presentation suggests that it protects certain CII epitopes from intracellular degradation by interfering with specific proteases. nih.gov Interestingly, the effect of leupeptin on antigen presentation can be cell-type dependent. While it enhanced CII presentation by B cells, it inhibited the presentation of the same antigen by macrophages or total spleen cells. nih.gov Further analysis revealed that leupeptin did not affect the processing of the invariant (Ii) chain or the formation of stable class II MHC dimers, indicating its specific action is on the antigen processing pathway itself. nih.gov These findings underscore the utility of this compound in identifying the specific proteases involved in the intracellular processing of antigens and how this processing can vary between different types of APCs.
Examination of Viral Protease Activity in in vitro Systems (e.g., SARS-CoV-2 Main Protease)
This compound is widely employed in in vitro systems to investigate the activity of viral proteases, which are often essential for viral replication and maturation. apexbt.com Its broad-spectrum inhibitory activity against serine and cysteine proteases makes it a valuable tool for studying viruses that rely on these types of enzymes. wikipedia.orgmedchemexpress.com A prominent recent example is its use in research on the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.gov SARS-CoV-2 Mpro is a cysteine protease crucial for processing viral polyproteins, making it a key target for antiviral drug development. nih.govmdpi.comnih.gov
In vitro studies have confirmed that leupeptin can inhibit the catalytic activity of the SARS-CoV-2 Mpro. researchgate.netnih.gov Enzyme activity inhibition tests have been used to quantify this effect, revealing the concentration of leupeptin required to reduce protease activity by half (IC50). nih.gov Furthermore, cell-based assays using cell lines like Vero cells are employed to determine the effective concentration (EC50) of leupeptin required to inhibit viral replication. nih.gov
Research has demonstrated that leupeptin inhibits SARS-CoV-2 Mpro with an IC50 value of 127.2 μM in in vitro enzyme assays. medchemexpress.comnih.gov In cell culture, leupeptin was shown to inhibit the replication of SARS-CoV-2, with an EC50 value of 42.34 μM. medchemexpress.comnih.gov It was also noted that leupeptin can inhibit the human coronavirus strain 229E more effectively, with an IC50 of approximately 1 μM, potentially because it inhibits host cell proteases like trypsin and cathepsin L, which are involved in the entry of that specific virus. apexbt.comnih.gov The ability to study the inhibition of both viral and host proteases makes this compound a versatile tool in virological research.
The following table summarizes the key findings from in vitro studies on the inhibitory activity of Leupeptin against SARS-CoV-2 and its main protease.
| Target | Assay Type | Cell Line | Inhibitory Concentration | Reference |
| SARS-CoV-2 Main Protease (Mpro) | Enzyme Inhibition Assay | N/A | IC50: 127.2 μM | medchemexpress.comnih.gov |
| SARS-CoV-2 | Antiviral Assay (RNA levels) | Vero | EC50: 42.34 μM | medchemexpress.comnih.gov |
| Human Coronavirus 229E | Plaque Reduction Test | MRC-C | IC50: ~1 μM (0.4 µg/mL) | apexbt.comnih.gov |
Impact of Leupeptin Hcl on the Study of Fundamental Biological Processes and Cellular Physiology
Insights into Protein Trafficking and Receptor Recycling Mechanisms
The journey of a receptor from the cell surface to its intracellular destination and potentially back again is a tightly regulated process critical for cellular communication and homeostasis. Leupeptin (B1674832) HCl has been instrumental in elucidating the role of proteases in this intricate dance of protein trafficking and receptor recycling.
By inhibiting lysosomal proteases, Leupeptin HCl prevents the degradation of internalized receptors, allowing researchers to study their subsequent sorting and recycling pathways. One notable example is its effect on the Fibroblast Growth Factor Receptor 1 (FGFR1). In adult sensory neurons, treatment with leupeptin prevents the degradation of FGFR1 and enhances its localization to the cell surface by promoting increased receptor recycling. This effect was found to be crucial for promoting elongative axon growth.
Conversely, this compound can also block the surface expression of newly synthesized receptors. In the case of MHC class II molecules, leupeptin inhibits the breakdown of the invariant chain within the endosomal pathway. This inhibition prevents the proper processing and subsequent deposition of these immune receptors on the cell surface. Furthermore, studies on the Epidermal Growth Factor Receptor (EGFR) have identified a leupeptin-sensitive protease in senescent cells that is capable of cleaving the receptor. Interestingly, this protease does not appear to be active during the normal ligand-induced intracellular processing of EGFR, suggesting a unique regulatory mechanism in aging cells. nih.gov
These studies underscore the utility of this compound in dissecting the complex and often receptor-specific roles of proteases in determining the fate of cell surface proteins.
Modulation of Cellular Signaling Pathways through Protease Activity Inhibition
Cellular signaling is a complex network of interactions that relies on the precise regulation of protein activity. Proteases play a crucial role in this regulation by cleaving signaling molecules, thereby activating or inactivating them. This compound, by inhibiting a broad spectrum of serine and cysteine proteases such as trypsin, plasmin, cathepsins, and calpains, has provided a means to investigate the impact of proteolytic activity on various signaling cascades. wikipedia.orgcellsignal.com
While direct evidence linking leupeptin's inhibition of specific proteases to the modulation of protein kinase signaling pathways is an area of ongoing investigation, its known targets are heavily implicated in cellular signaling. For instance, calpains are calcium-activated proteases that have been shown to cleave and modulate the activity of various components of signaling pathways, including protein kinase C (PKC). By inhibiting calpain, leupeptin can indirectly influence these pathways.
The activation of PKC is a critical step in numerous signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activity of PKC itself is regulated by a complex cycle of phosphorylation and dephosphorylation, as well as by its localization within the cell. Proteolytic cleavage by calpains is one mechanism that can lead to the generation of constitutively active fragments of PKC. Therefore, by inhibiting calpain, leupeptin has the potential to prevent this unregulated activation and maintain the normal, tightly controlled signaling output of PKC.
Research on Neuronal Plasticity and Proteolytic Regulation in Model Systems
The ability of the nervous system to adapt and change in response to experience, a phenomenon known as neuronal plasticity, is fundamental to learning and memory. Proteolytic enzymes, particularly the calpains, have been identified as key players in the molecular mechanisms underlying these processes. This compound has been a valuable pharmacological tool in uncovering the role of these proteases in synaptic function and neuronal health.
Studies on Spatial Learning and Memory Formation in Animal Models
Research utilizing animal models has demonstrated that the inhibition of calpain activity by leupeptin can significantly impact spatial learning and memory. Continuous infusion of leupeptin into the cerebrospinal fluid of rats has been shown to impair the acquisition of spatial memory tasks. This impairment is thought to be linked to the role of calpains in long-term potentiation (LTP), a cellular mechanism believed to underlie learning and memory.
LTP is a persistent strengthening of synapses based on recent patterns of activity. Studies have shown that leupeptin can block the induction of LTP in hippocampal slices, suggesting that calpain-mediated proteolysis is a necessary step in this process. The table below summarizes key findings from studies investigating the effects of leupeptin on spatial learning and memory.
| Model System | This compound Application | Observed Effect | Proposed Mechanism |
| Rats | Continuous intraventricular infusion | Impaired acquisition of spatial memory tasks | Inhibition of calpain, a calcium-activated protease crucial for long-term potentiation (LTP). |
| Hippocampal Slices | Bath application | Blockade of LTP induction | Interference with the cellular chemistries occurring after the initial physiological events that trigger LTP. |
Analysis of Neuronal Degeneration Mechanisms in Cellular and Animal Models
Beyond its role in synaptic plasticity, dysregulation of protease activity has been implicated in various neurodegenerative conditions. This compound has been used to model and investigate the consequences of impaired proteolysis in the nervous system.
Continuous administration of leupeptin in rats has been shown to induce several markers of neuronal aging and degeneration. These include the accumulation of lipofuscin-like dense bodies and increased immunoreactivity to ubiquitin in cerebellar Purkinje cells. Furthermore, leupeptin treatment can lead to the appearance of immunoreactivity to antibodies against the abnormal tau protein, a hallmark of Alzheimer's disease. These findings suggest that a decrease in proteolytic activity can contribute to the pathological changes observed in age-related neurodegeneration.
The table below details some of the key findings from studies on leupeptin-induced neurodegeneration.
| Model System | This compound Application | Observed Neuropathological Changes | Implication for Neurodegeneration |
| Young Rats | Continuous intraventricular infusion | Formation of dense substances similar to lipofuscin. | Suggests that decreased proteolysis contributes to the accumulation of age-related pigments. |
| Young Rats | Continuous intraventricular infusion | Increased ubiquitin immunoreactivity in cerebellar Purkinje cells. | Indicates an impairment in the degradation of proteins, a common feature in neurodegenerative diseases. |
| Young Rats | Continuous intraventricular infusion | Onset of immunoreactivity to abnormal tau protein. | Links impaired proteolysis to the formation of a key pathological marker of Alzheimer's disease. |
Examination of Cellular Proliferation and Differentiation Processes
The regulation of cell proliferation and differentiation is a complex process involving a multitude of signaling pathways and regulatory molecules. While proteases are known to be involved in these processes, for instance, through the activation of growth factors or the degradation of cell cycle inhibitors, the specific effects of this compound in certain cell types are still being elucidated.
Regulation of Vascular Smooth Muscle Cell Growth Studies
Vascular smooth muscle cell (VSMC) proliferation is a key event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and restenosis. Growth factors and signaling pathways that control the cell cycle are critical regulators of VSMC growth. While extensive research has been conducted on various inhibitors of VSMC proliferation, there is a notable lack of direct studies investigating the specific effects of this compound on this process.
Current literature focuses on the effects of other compounds, such as leptin and luteolin, on VSMC proliferation, which act through distinct signaling pathways. sciengine.comnih.govnih.govfrontiersin.org For example, leptin has been shown to stimulate VSMC proliferation by promoting the transition from the G1 to S phase of the cell cycle and activating the ERK1/2 and NF-κB pathways. sciengine.comnih.gov In contrast, luteolin inhibits VSMC proliferation by suppressing TGFBR1 signaling. frontiersin.org
Although this compound is a well-established protease inhibitor, its direct impact on the signaling cascades governing VSMC proliferation and differentiation remains an area for future investigation. Understanding how the inhibition of specific proteases by leupeptin might affect the intricate balance of growth-promoting and growth-inhibiting signals in vascular smooth muscle cells could provide valuable insights into vascular biology and disease.
Contributions to Understanding Intracellular Protein Quality Control Systems
This compound has been an invaluable pharmacological tool for dissecting the complex network of intracellular protein quality control (PQC) systems. By inhibiting a specific subset of proteases, primarily those within the lysosome, this compound allows researchers to probe the function, regulation, and coordination of pathways responsible for maintaining protein homeostasis (proteostasis). Its application has been particularly crucial in elucidating the roles of the autophagic-lysosomal pathway and its interplay with other degradative systems.
The primary mechanism of this compound in these studies is its function as a potent, reversible inhibitor of serine and cysteine proteases, such as cathepsins B, H, and L, which are abundant in the lysosome. nih.govnih.gov By blocking the activity of these enzymes, this compound effectively halts the final degradation step of cellular components delivered to the lysosome. This inhibition leads to the accumulation of substrates and pathway intermediates, providing a static snapshot of dynamic processes and enabling their quantitative analysis.
A major contribution of this compound has been in the study of macroautophagy, hereafter referred to as autophagy. Autophagy is a catabolic process where cytoplasmic components are sequestered into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes for degradation. This compound has been instrumental in developing assays to measure autophagic flux—the rate of autophagic degradation. By inhibiting lysosomal proteases, this compound treatment causes the accumulation of autolysosomes and specific autophagic marker proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62). nih.gov The rate of this accumulation serves as a direct readout of autophagic activity. nih.gov This "chemical clamp" technique has allowed for the quantitative measurement of autophagy in various cell types and in vivo models, revealing how this process is modulated by nutrient status, stress, and disease. nih.gov
For instance, studies in hepatocytes have shown that this compound administration leads to a significant expansion of the autophagic vacuolar system and the accumulation of electron-dense vesicular structures resembling engorged lysosomes and late autophagosomes. nih.govresearchgate.net Electron microscopy of this compound-treated cells reveals a 6.88-fold increase in the cross-sectional area of the late autophagosome/lysosomal compartment, correlating directly with increased levels of LC3-II. nih.govresearchgate.net These morphological and biochemical changes provide definitive evidence of an active autophagic pathway that is blocked at its terminal, degradative stage.
Furthermore, this compound has been pivotal in distinguishing the roles of the two major intracellular degradation systems: the autophagic-lysosomal pathway and the ubiquitin-proteasome system (UPS). While the UPS primarily degrades short-lived, soluble proteins, the lysosomal pathway is responsible for the breakdown of long-lived proteins, protein aggregates, and entire organelles. Early research demonstrated that this compound inhibits the degradation of long-lived proteins by 80-85% in isolated rat hepatocytes, with only a minor effect on non-lysosomal degradation. nih.gov This selectivity allows researchers to use this compound in conjunction with proteasome inhibitors, such as MG-132, to delineate which pathway is responsible for the turnover of a specific protein. researchgate.net If a protein accumulates in the presence of this compound but not a proteasome inhibitor, it is concluded that its degradation is mediated by the lysosomal system.
The use of this compound has also shed light on the pathological consequences of impaired lysosomal function. In neuronal cells, treatment with this compound has been shown to cause the accumulation of autophagic vesicles and disrupt the axonal transport of degradative organelles. jneurosci.orgnih.gov This induced dysfunction mimics features observed in neurodegenerative diseases like Alzheimer's disease, where impaired clearance of toxic protein aggregates is a key pathological feature. nih.gov These models have been critical in understanding how failures in protein quality control contribute to cellular pathology.
Table 1: Research Findings on the Impact of this compound on Intracellular Protein Quality Control
| Research Area | Model System | Key Findings | Reference |
|---|---|---|---|
| Measurement of Autophagic Flux | Mice (in vivo), Cultured Cells | This compound acts as a "chemical clamp," inhibiting lysosomal degradation and causing the accumulation of LC3-II and p62, allowing for quantitative measurement of autophagic activity. | nih.gov |
| Lysosomal Protein Degradation | Rat Skeletal and Cardiac Muscle | This compound decreases the degradation of muscle proteins by inhibiting lysosomal proteases like Cathepsin B. | nih.gov |
| Pathway Selectivity | Isolated Rat Hepatocytes | Demonstrated that this compound selectively inhibits the lysosomal degradation of long-lived proteins (80-85% inhibition) with minimal effect on non-lysosomal pathways (~15% inhibition). | nih.gov |
| Cellular Ultrastructure | Rat Hepatocytes | Causes a time-dependent expansion of the autophagic vacuolar system, leading to an accumulation of nascent autophagic vesicles followed by mature lysosomes. | nih.gov |
| Neurobiology | Cultured Neurons | Inhibition of lysosomal proteolysis with this compound disrupts axonal transport of degradative organelles and leads to accumulations resembling dystrophic neurites seen in Alzheimer's disease. | jneurosci.orgnih.gov |
| Pathway Differentiation | SH-SY5Y Human Neuroblastoma Cells | Used in combination with the proteasome inhibitor MG-132 to demonstrate that opioid-induced down-regulation of RGS4 protein involves both proteasomal and lysosomal pathways. | researchgate.net |
Advanced Research Considerations and Future Directions for Leupeptin Hcl Application
Development of Leupeptin (B1674832) Analogues and Conjugates for Specialized Research Applications
The core structure of leupeptin, an acetylated tripeptide ending in a reactive argininal (B8454810) moiety (Ac-Leu-Leu-Arg-CHO), lends itself to chemical modification for creating analogues with tailored properties or for conjugation to other molecules and surfaces. diva-portal.orgnih.gov The primary goals of these modifications are to alter inhibitory specificity, enhance stability, or enable new functionalities, such as immobilization for affinity chromatography or attachment to delivery vehicles.
Research has focused on several key areas of modification:
C-Terminal Modification: The C-terminal aldehyde group is crucial for the inhibitory mechanism, forming a covalent hemiacetal adduct with the active site serine or cysteine of target proteases. sigmaaldrich.com However, studies have explored replacing the terminal argininal with other amino aldehydes like lysinal or ornithinal to modulate the inhibitor's specificity towards different proteases. nih.gov For instance, analogues with these substitutions displayed varied inhibition characteristics against enzymes like trypsin and plasmin. nih.gov
N-Terminal Modification: The N-terminal acetyl group can be replaced to introduce new chemical handles for conjugation without abolishing inhibitory activity. diva-portal.orgnih.gov A notable example is the substitution of the acetyl group with a 6-aminohexanoyl (Ahx) group. diva-portal.orgnih.gov This modification provides a primary amine that can be used for straightforward conjugation to activated surfaces or molecules. nih.gov
Conjugation to Solid Supports: Leupeptin analogues have been successfully conjugated to solid supports like agarose (B213101) beads and inorganic oxide nanoparticles. diva-portal.orgnih.gov These conjugates are valuable for applications such as the specific removal of target proteases from a solution or for creating affinity matrices to isolate protease-binding proteins. Importantly, studies have shown that these conjugated forms retain their inhibitory activity, with Ki values often remaining in the micromolar range, similar to the free peptide. diva-portal.orgnih.gov
These developments transform leupeptin from a simple soluble inhibitor into a versatile research tool, enabling more complex experimental designs.
| Analogue/Conjugate Type | Modification Detail | Specialized Application | Key Finding |
|---|---|---|---|
| C-Terminal Analogues | Replacement of Argininal with Lysinal or Ornithinal. nih.gov | Altering protease inhibition specificity. nih.gov | (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal was a less effective inhibitor of trypsin and plasmin compared to the argininal version. nih.gov |
| N-Terminal Analogues | Replacement of the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group. diva-portal.orgnih.gov | Provides a functional group for conjugation to surfaces or other molecules. nih.gov | Analogues like Ahx-Leu-Leu-Arg-COOH retain tight-binding inhibitory activity against target enzymes. diva-portal.orgnih.gov |
| Nanoparticle Conjugates | Conjugation of an Ahx-modified leupeptin analogue to inorganic oxide nanoparticles. diva-portal.orgnih.gov | Creation of mobile, high-surface-area platforms for protease inhibition or capture. | The conjugated form exhibited inhibitory activity in the same range as the free peptide analogue. diva-portal.orgnih.gov |
| Agarose Bead Conjugates | Immobilization of an Ahx-modified leupeptin analogue onto agarose gel beads. diva-portal.orgnih.gov | Development of affinity chromatography media for purifying proteases or removing them from samples. | The immobilized inhibitor effectively bound to and inhibited target proteases. diva-portal.orgnih.gov |
Methodological Challenges and Caveats in Leupeptin HCl Application
While this compound is a powerful tool, its chemical nature presents specific challenges that researchers must consider to ensure data accuracy and experimental validity.
Accurate protein quantification is fundamental to most biochemical experiments. However, components of lysis buffers, including protease inhibitors, can interfere with common colorimetric protein assays. This compound's aldehyde group and peptide structure are sources of potential interference. cephamls.com
Lowry Assay: Leupeptin contains an aldehyde group which may act as a reducing agent, causing interference in the Lowry method. cephamls.com
Bradford Assay: This assay is based on the binding of Coomassie dye to proteins. sigmaaldrich.com While generally less susceptible to reducing agents than other methods, its compatibility with leupeptin is limited. sigmaaldrich.com Some sources indicate that leupeptin is incompatible or only compatible at very low concentrations. thermofisher.comthermofisher.comthermofisher.com
Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by colorimetric detection with BCA. rochester.edu This assay is generally more resistant to interference from various buffer components. sigmaaldrich.com Manufacturer data indicates that leupeptin is compatible with the BCA assay up to a concentration of 10 mg/L. thermofisher.comrochester.edusigmaaldrich.comscbt.comlibios.fr
Given these potential issues, it is crucial for researchers to verify the compatibility of their chosen protein assay with the concentration of this compound used in their buffers or to select an assay known to be robust in its presence.
| Protein Quantification Assay | Principle of Assay | Compatibility with this compound | Reference Concentration Limit |
|---|---|---|---|
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to protein. sigmaaldrich.com | Limited/Incompatible. thermofisher.comthermofisher.com | Ø (Not compatible at the lowest concentration tested in some tables). thermofisher.comthermofisher.com |
| Bicinchoninic Acid (BCA) Assay | Protein-mediated reduction of Cu²⁺ to Cu¹⁺, which is chelated by BCA. rochester.edu | Compatible up to a certain concentration. rochester.eduscbt.comlibios.fr | ≤ 10 mg/L. thermofisher.comrochester.edusigmaaldrich.comscbt.comlibios.fr |
| Lowry Assay | Reduction of Folin-Ciocalteu reagent by protein, combined with a biuret (B89757) reaction. | Potential for interference due to the aldehyde group acting as a reducing agent. cephamls.com | Not recommended without validation. |
A significant challenge in using this compound in cell-based assays is its limited ability to cross the plasma membrane. As a hydrophilic peptide, it does not readily diffuse into the cytoplasm to reach its intracellular targets, such as lysosomal cathepsins or cytosolic calpains. sigmaaldrich.comnih.govmdpi.com This poor permeability is a critical factor that must be addressed in experimental design. nih.gov
Strategies to overcome this barrier include:
Physical Delivery Methods: Techniques like electroporation or microinjection can be used to introduce leupeptin directly into cells, bypassing the membrane barrier.
Chemical Modifications: As previously discussed, modifying the peptide to increase its hydrophobicity can enhance cell permeability. merckmillipore.com
Co-administration with Permeabilizing Agents: Using agents that transiently disrupt the cell membrane can facilitate leupeptin entry.
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse cellular membranes and are often used to carry molecular cargo, such as other peptides, proteins, or nucleic acids, into cells. researchgate.netnih.gov Conjugating leupeptin to a CPP is a promising strategy to improve its intracellular bioavailability. thno.org
Even when delivery is achieved, endosomal entrapment can be a subsequent hurdle, where the peptide is taken up via endocytosis but remains trapped within vesicles and is ultimately targeted for lysosomal degradation. nih.govnih.gov Therefore, experimental designs must not only consider the initial delivery into the cell but also the successful release of leupeptin from endosomes into the cytoplasm to reach its intended targets. nih.gov
Interdisciplinary Research Integrating this compound for Novel Discoveries
The specific inhibitory profile of this compound against cysteine and some serine proteases has made it a valuable tool across diverse scientific fields, leading to novel insights into complex biological processes.
Neuroscience: Leupeptin is widely used to study the role of proteases in neurodegeneration. By inhibiting calpains and lysosomal cathepsins, it can be used to induce the accumulation of protein aggregates, mimicking pathological features of diseases like Alzheimer's and Parkinson's disease. jneurosci.orgnih.gov For example, intraventricular infusion of leupeptin in rats has been shown to cause the accumulation of alpha-synuclein-positive structures and lipofuscin-like substances, providing models to study the mechanisms of these conditions. jneurosci.orgnih.govebi.ac.uk It has also been investigated for its potential to protect auditory hair cells from damage, highlighting its use in sensory neuroscience research. agscientific.com
Cell Biology: In cell biology, leupeptin is a critical tool for studying autophagy, the cellular process of degrading and recycling components. mdpi.com By inhibiting lysosomal proteases, leupeptin blocks the final step of autophagic flux, leading to the accumulation of autophagosomes. mdpi.comcellsignal.com This allows researchers to quantify the rate of autophagy by measuring the buildup of specific markers like LC3-II. ebi.ac.uk This application is crucial for understanding the role of autophagy in normal physiology and in diseases such as cancer and metabolic disorders.
Virology and Infectious Disease: The discovery that certain viral proteases are sensitive to leupeptin has opened avenues for its use in virology research. For instance, leupeptin has been shown to inhibit proteases from the SARS-CoV-2 virus, which are essential for viral replication. cellsignal.comasm.org This finding suggests that the leupeptin scaffold could be a starting point for developing antiviral therapeutics and highlights its utility in studying the life cycle of pathogens. asm.org
The broad applicability of this compound demonstrates its enduring importance as a research chemical, enabling discoveries in fields far beyond its original application in protein purification.
Q & A
Q. How do researchers balance this compound’s short half-life with sustained protease inhibition in chronic disease models?
- Methodological Answer : Use osmotic minipumps for continuous delivery or develop stabilized analogs (e.g., acetylated N-terminus). Monitor inhibition efficacy via longitudinal biomarkers (e.g., plasma neurofilament light chain for neuronal degradation) and adjust dosing regimens using PK/PD modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
